molecular formula C8H16O5 B154124 Methyl 2-O-methylfucofuranoside CAS No. 131065-17-3

Methyl 2-O-methylfucofuranoside

Cat. No. B154124
CAS RN: 131065-17-3
M. Wt: 192.21 g/mol
InChI Key: OEWMAKHFJDSHSN-FMGWEMOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-O-methylfucofuranoside is a monosaccharide compound that is widely used in scientific research. It is a derivative of fucose, which is a common component of glycoproteins and glycolipids in living organisms. Methyl 2-O-methylfucofuranoside has been studied extensively due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of Methyl 2-O-methylfucofuranoside is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes, such as fucosyltransferases, which are involved in the biosynthesis of glycoproteins and glycolipids. This inhibition leads to a decrease in the expression of certain cell surface proteins, which can have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Methyl 2-O-methylfucofuranoside has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. In addition, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-O-methylfucofuranoside in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its high cost, which can limit its use in large-scale experiments.

Future Directions

For research include the development of new synthesis methods and the study of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of Methyl 2-O-methylfucofuranoside can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of fucose with methanol in the presence of a catalyst, such as sulfuric acid. Enzymatic synthesis involves the use of enzymes, such as fucosidases, to catalyze the reaction between fucose and methanol. Enzymatic synthesis is preferred over chemical synthesis as it yields a higher purity product and is more environmentally friendly.

Scientific Research Applications

Methyl 2-O-methylfucofuranoside has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been studied for its potential use in treating diseases such as cancer, diabetes, and Alzheimer's disease.

properties

CAS RN

131065-17-3

Product Name

Methyl 2-O-methylfucofuranoside

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[(1S)-1-hydroxyethyl]-4,5-dimethoxyoxolan-3-ol

InChI

InChI=1S/C8H16O5/c1-4(9)6-5(10)7(11-2)8(12-3)13-6/h4-10H,1-3H3/t4-,5+,6+,7-,8+/m0/s1

InChI Key

OEWMAKHFJDSHSN-FMGWEMOISA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)OC)OC)O)O

SMILES

CC(C1C(C(C(O1)OC)OC)O)O

Canonical SMILES

CC(C1C(C(C(O1)OC)OC)O)O

Other CAS RN

131065-17-3

synonyms

methyl 2-O-methyl-alpha-beta-L-fucofuranoside
methyl 2-O-methylfucofuranoside
methyl 2-O-methylfucofuranoside, beta-isomer
MMFFS

Origin of Product

United States

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